3-methyl-5-[(4-propoxybenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine
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Overview
Description
3-METHYL-5-{[(4-PROPOXYPHENYL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-4-AMINE is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with a methyl group, a propoxyphenylmethyl group, and a sulfanyl group, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-5-{[(4-PROPOXYPHENYL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-4-AMINE typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with appropriate alkyl halides.
Introduction of the Propoxyphenylmethyl Group: This step involves the reaction of the triazole intermediate with 4-propoxybenzyl chloride under basic conditions to introduce the propoxyphenylmethyl group.
Methylation and Sulfanylation: The final steps include methylation of the triazole ring and introduction of the sulfanyl group using thiol reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-5-{[(4-PROPOXYPHENYL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-4-AMINE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group or to modify the triazole ring using reducing agents like lithium aluminum hydride.
Substitution: The propoxyphenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: De-sulfanylated triazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: As a triazole derivative, it may exhibit antifungal, antibacterial, or anticancer activities, making it a candidate for drug development.
Biological Studies: The compound can be used to study enzyme inhibition, receptor binding, and other biological interactions.
Material Science: It may be used in the development of new materials with specific electronic or optical properties.
Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of 3-METHYL-5-{[(4-PROPOXYPHENYL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-4-AMINE depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to specific receptors, disrupting biological pathways. The triazole ring is known to interact with cytochrome P450 enzymes, which could lead to inhibition of fungal or bacterial growth.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another triazole derivative used as an antifungal agent.
Itraconazole: A triazole-based drug with broad-spectrum antifungal activity.
Voriconazole: A triazole antifungal used to treat serious fungal infections.
Uniqueness
3-METHYL-5-{[(4-PROPOXYPHENYL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-4-AMINE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other triazole derivatives. Its combination of a propoxyphenylmethyl group and a sulfanyl group is not commonly found in other triazole compounds, potentially leading to novel applications and interactions.
Properties
Molecular Formula |
C13H18N4OS |
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Molecular Weight |
278.38 g/mol |
IUPAC Name |
3-methyl-5-[(4-propoxyphenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C13H18N4OS/c1-3-8-18-12-6-4-11(5-7-12)9-19-13-16-15-10(2)17(13)14/h4-7H,3,8-9,14H2,1-2H3 |
InChI Key |
YPZAYLIZYIYABR-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CSC2=NN=C(N2N)C |
Origin of Product |
United States |
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